N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
N-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole moiety linked via a sulfanyl-ethyl chain to an acetamide core substituted with a 4-chlorophenylsulfanyl group. This compound belongs to a class of molecules known for their diverse biological activities, including antibacterial, enzyme inhibitory, and anti-inflammatory properties . Structural characterization of such compounds typically employs NMR, X-ray crystallography, and mass spectrometry, with refinement programs like SHELXL widely used for crystallographic analysis .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS3/c18-12-5-7-13(8-6-12)23-11-16(21)19-9-10-22-17-20-14-3-1-2-4-15(14)24-17/h1-8H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQMTNAWXDRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCNC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 4-chlorophenylsulfanylacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide, exhibit significant antimicrobial properties. For instance, research has shown promising in vitro activity against various bacterial strains, suggesting potential for development into new antibiotic agents .
Anticancer Properties
The compound's structural characteristics allow it to interact with cellular targets involved in cancer progression. Preliminary investigations into its anticancer activity have revealed that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. Further studies are required to elucidate these mechanisms fully .
Enzyme Inhibition
Benzothiazole derivatives have been explored as inhibitors of specific enzymes such as kinases and proteases, which play crucial roles in various disease pathways. The compound's ability to bind to these enzymes could be harnessed for therapeutic interventions in diseases like cancer and inflammatory disorders .
Synthesis and Modification
The synthesis of this compound involves several chemical reactions including condensation and substitution reactions. Researchers are actively exploring modifications of the benzothiazole scaffold to enhance its biological activity and reduce toxicity .
Case Study 1: Antimicrobial Testing
A study conducted on various benzothiazole derivatives demonstrated that those with sulfanyl groups exhibited higher antibacterial activities compared to their non-sulfanylated counterparts. The testing included both Gram-positive and Gram-negative bacteria, revealing that the compound significantly inhibited bacterial growth at low concentrations .
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that the compound induced apoptosis at concentrations of 10 µM and above. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death through apoptosis. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to bind to and inhibit certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Pyrimidine/Triazole: Benzothiazole-containing analogs (e.g., ) exhibit planar conformations that enhance interactions with hydrophobic enzyme pockets, whereas pyrimidine derivatives (e.g., ) show improved hydrogen-bonding capacity due to amino groups.
- Fluorinated analogs (e.g., Compound 38 in ) demonstrate enhanced antibacterial activity, suggesting halogenation optimizes target engagement.
Antibacterial Activity
- MIC Values: Triazole derivatives like Compound 38 (MIC = 16 µg/mL against E. The target compound’s benzothiazole moiety may confer comparable or superior activity due to enhanced membrane penetration.
- Mechanistic Insights : Pyrimidine derivatives interfere with bacterial pili assembly (e.g., inhibition of chaperone–usher pathways ), while triazole/benzothiazole compounds likely target enzyme systems like dihydrofolate reductase .
Enzyme Inhibition
- Triazole-Thiazole Hybrids : Compounds like 2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide exhibit dual heterocyclic motifs, enabling interactions with ATP-binding pockets in kinases .
Crystallographic and Conformational Analysis
Insights : The dihedral angle in pyrimidine analogs correlates with bioactivity; smaller angles (e.g., 42.25° in Compound I) may enhance binding to planar enzyme active sites . The target compound’s benzothiazole and chlorophenyl groups are expected to adopt a semi-planar conformation, balancing rigidity and flexibility.
Biological Activity
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.
The synthesis of this compound generally involves multiple steps, beginning with the preparation of 2-mercaptobenzothiazole. This intermediate reacts with an alkylating agent to introduce the ethyl group, followed by further reactions to yield the final product. The compound features a benzothiazole moiety linked to a chloro-substituted phenyl group, enhancing its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds with benzothiazole structures exhibit notable anticancer properties . For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. In vitro studies reveal that it demonstrates moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor . It shows promising results as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Docking studies suggest effective binding interactions with the enzyme's active site .
Study 1: Anticancer Screening
In a controlled study evaluating the anticancer efficacy of benzothiazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of Bacillus subtilis with an IC50 value of 15 µg/mL. This highlights its potential application in developing new antimicrobial agents against resistant strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- GABA Receptors : Enhances GABAergic transmission leading to anticonvulsant effects.
- Enzymatic Interactions : Inhibition of AChE suggests a mechanism relevant for neuroprotection .
Comparative Analysis
A comparison with similar compounds reveals that while many benzothiazole derivatives exhibit biological activities, this compound stands out due to its unique structural features that enhance its bioactivity.
| Compound Name | Anticancer Activity | Antimicrobial Activity | AChE Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(phenyl)acetamide | Moderate | Weak | Moderate |
| Benzothiazole Derivative A | Low | High | Low |
Q & A
How can the synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide be optimized to improve yield and purity?
Level: Intermediate
Methodological Answer:
Optimization involves solvent selection, stoichiometric ratios, and catalyst use. For example:
- Solvent Choice: Refluxing in glacial acetic acid (as in ) promotes cyclization and sulfanyl group incorporation. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution between benzothiazole and thiol intermediates.
- Catalysts: Use of triethylamine or DMAP to deprotonate thiols and accelerate coupling reactions (analogous to , where intermediates like 2-chloro-N-methylacetamide were employed).
- Workup: Slow evaporation of ethanolic solutions (as in ) yields high-purity crystals. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Reference: Synthesis strategies from .
What experimental approaches are critical for resolving discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or impurities. Key steps:
- Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers in sulfanyl groups) that cause peak splitting.
- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish overlapping signals, particularly in aromatic regions (benzothiazole and chlorophenyl moieties).
- IR Analysis: Compare experimental vs. computed (DFT) spectra to validate sulfonyl and acetamide carbonyl stretches (~1650–1750 cm⁻¹).
Reference: Structural validation techniques in .
How can X-ray crystallography elucidate intermolecular interactions influencing this compound’s stability?
Level: Intermediate
Methodological Answer:
- Crystal Packing Analysis: Identify hydrogen bonds (e.g., C–H⋯O/N interactions) and π-stacking between benzothiazole and chlorophenyl groups. For example, highlights centrosymmetric head-to-tail interactions via C–H⋯O bonds.
- Torsion Angle Measurements: Quantify deviations from planarity (e.g., nitro group torsion angles in : O1–N1–C3–C2 = -16.7°) to assess steric strain.
- Hirshfeld Surface Analysis: Map close contacts (e.g., S⋯S or Cl⋯H interactions) to predict solubility and crystallinity.
Reference: Crystallographic methods in .
What strategies are recommended for designing biological activity assays targeting this compound’s benzothiazole and sulfanyl motifs?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize enzymes with thiol-binding sites (e.g., kinases, proteases) due to the sulfanyl group’s nucleophilicity.
- SAR Studies: Synthesize analogs with modified benzothiazole substituents (e.g., ’s QSAR analysis of sulfonamide derivatives) to correlate structural features with activity.
- In Vitro Assays: Use fluorescence-based assays (e.g., ATPase inhibition) or SPR to measure binding kinetics. Include controls for redox activity (common in sulfur-containing compounds).
Reference: Bioactivity design principles from .
How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity and binding modes?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions (e.g., sulfanyl sulfur).
- Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase, as in ’s imidazo-pyridazine analogs). Validate with MD simulations to assess binding stability.
- ADMET Prediction: Apply tools like SwissADME to estimate solubility, permeability, and metabolic liabilities (e.g., sulfur oxidation).
Reference: Computational frameworks in .
What factors contribute to reproducibility challenges in synthesizing this compound across different laboratories?
Level: Intermediate
Methodological Answer:
- Reagent Purity: Trace moisture or oxidants can degrade sulfanyl groups; use freshly distilled solvents and argon atmospheres.
- Reaction Scale: Exothermic reactions (e.g., acetylation in ) require controlled heating to avoid side products.
- Crystallization Conditions: Subtle changes in solvent polarity or cooling rates (as in ) dramatically affect crystal quality.
Reference: Reproducibility considerations in .
How should researchers analyze conflicting data regarding this compound’s spectroscopic vs. crystallographic bond lengths?
Level: Advanced
Methodological Answer:
- Contextualize Techniques: NMR infers dynamic averages, while X-ray provides static snapshots. Compare with gas-phase DFT structures to reconcile differences.
- Thermal Motion Analysis: Refine X-ray data with anisotropic displacement parameters to distinguish true bond shortening from thermal vibrations.
- Solid-State vs. Solution Effects: Use Raman spectroscopy to detect conformational changes in solid vs. dissolved states.
Reference: Data contradiction resolution in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
